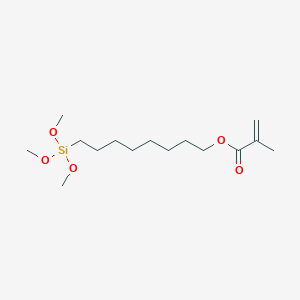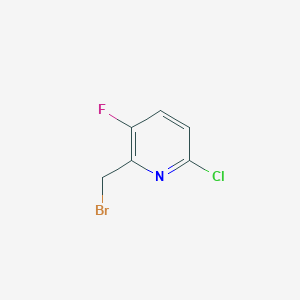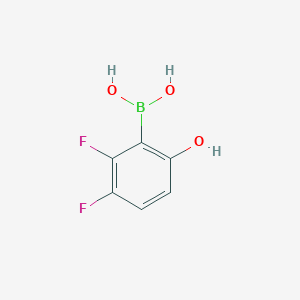
(2,3-Difluoro-6-hydroxyphenyl)boronic acid
描述
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” is a chemical compound with the molecular formula C6H5BF2O3 . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for “(2,3-Difluoro-6-hydroxyphenyl)boronic acid” were not found, boronic acids in general can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular weight of “(2,3-Difluoro-6-hydroxyphenyl)boronic acid” is 173.91 . The InChI code for this compound is 1S/C6H5BF2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H .Chemical Reactions Analysis
Boronic acids, including “(2,3-Difluoro-6-hydroxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
Suzuki–Miyaura Coupling
Boronic acids, including “(2,3-Difluoro-6-hydroxyphenyl)boronic acid”, are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Synthesis of Liquid Crystalline Compounds
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These compounds have potential applications in display technologies .
Synthesis of Leukotriene B4 Receptor Agonists
This boronic acid has also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . These receptors play a crucial role in inflammatory responses, so these compounds could have potential therapeutic applications .
Preparation of Boron/Nitrogen-doped Polymer Nano/Microspheres
Boronic acids can be used to synthesize boron/nitrogen-doped polymer nano/microspheres . These materials have potential applications in various fields, including catalysis and energy storage .
Development of Electrochemical Biosensors
Boronic acids are used in the development of modified electrodes for electrochemical biosensors . These sensors can be used for the detection of various biomolecules, providing important information for medical diagnostics .
Synthesis of Organic Semiconductors
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” can be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls . These compounds are applicable in organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) .
Synthesis of TGR5 Agonists
This boronic acid can also be used to prepare ethyl 4-(2,6-difluorophenyl)nicotinate, a key intermediate for the synthesis of 4-phenyl pyridine based potent TGR5 agonists . TGR5 is a bile acid receptor, and its agonists have potential therapeutic applications in metabolic and inflammatory diseases .
Preparation of Carbon Quantum Dots
Boronic acids can be used to prepare carbon quantum dots . These nanomaterials have potential applications in various fields, including bioimaging, drug delivery, and sensors .
作用机制
Target of Action
The primary target of (2,3-Difluoro-6-hydroxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which is a key method for forming carbon–carbon bonds . The compound, as an organoboron reagent, plays a crucial role in this process . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
It’s known that the compound is stable and readily prepared . It’s also worth noting that the compound forms a trimer in solution , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The compound’s action thus has significant implications for asymmetric synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it’s recommended that the compound be stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature and the presence of oxygen .
安全和危害
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” is classified as a reproductive toxin (Category 1B) and may damage fertility or the unborn child . It should not be ingested or inhaled, and contact with skin or eyes should be avoided . Personal protective equipment should be used when handling this compound .
未来方向
While specific future directions for “(2,3-Difluoro-6-hydroxyphenyl)boronic acid” were not found, boronic acids in general are valuable building blocks in organic synthesis . The development of new synthesis methods and applications, such as the protodeboronation of pinacol boronic esters , could provide future research directions.
属性
IUPAC Name |
(2,3-difluoro-6-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZIVQZEGPNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402538 | |
| Record name | (2,3-difluoro-6-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1238196-62-7 | |
| Record name | (2,3-difluoro-6-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



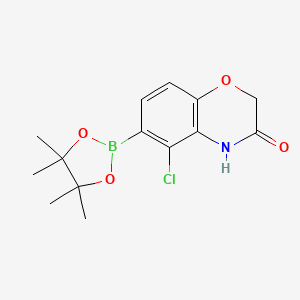
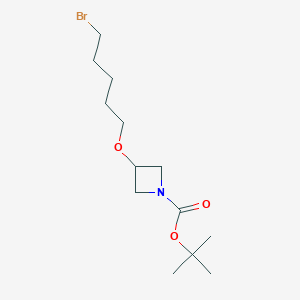
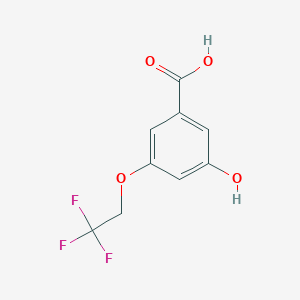
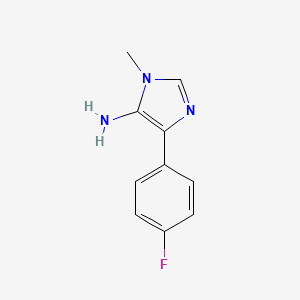
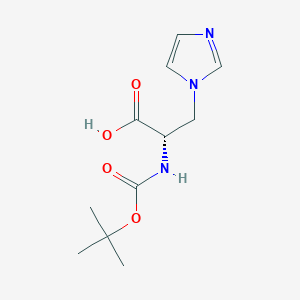
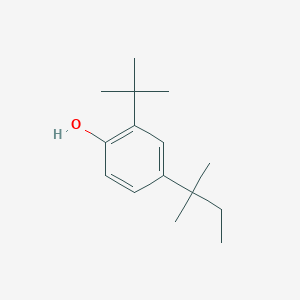


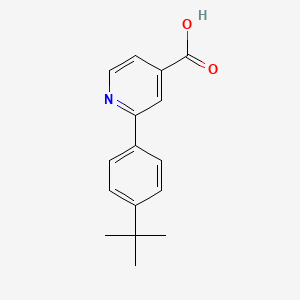
![tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3046321.png)
